molecular formula C20H23N5O4S B2393274 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide CAS No. 940998-43-6

1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No.: B2393274
CAS No.: 940998-43-6
M. Wt: 429.5
InChI Key: YUSBEDTULRLJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a sulfonyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Attachment of the pyrrolidin-1-ylsulfonyl group through sulfonylation reactions.
  • Coupling of the piperidine-4-carboxamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

  • 1-{4-Cyano-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
  • 1-{4-Cyano-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Uniqueness: 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity, selectivity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-[4-cyano-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c21-13-17-20(24-11-7-14(8-12-24)18(22)26)29-19(23-17)15-3-5-16(6-4-15)30(27,28)25-9-1-2-10-25/h3-6,14H,1-2,7-12H2,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBEDTULRLJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.